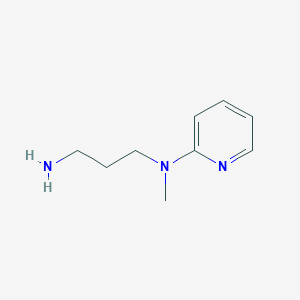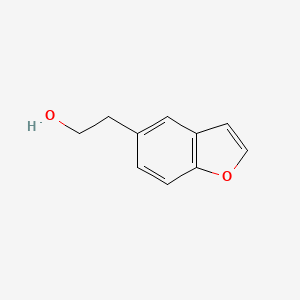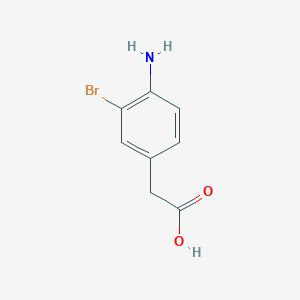
(4-Amino-3-bromophenyl)acetic acid
Vue d'ensemble
Description
(4-Amino-3-bromophenyl)acetic acid is a chemical compound that is part of a broader class of compounds that can be utilized in various chemical syntheses and applications. The presence of both an amino group and a bromine atom on the phenyl ring provides unique reactivity that can be exploited in the synthesis of peptides, surfactants, and other biologically active molecules.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting with readily available starting materials. For instance, the preparation of 4-(BOC-aminoacyloxymethyl)phenylacetic acids, which are structurally related to (4-Amino-3-bromophenyl)acetic acid, includes esterification, Collins oxidation, and sodium chlorite oxidation steps, yielding overall yields between 58 to 69% . Similarly, the synthesis of amino-3-fluorophenyl boronic acid, which shares the amino-phenyl motif, involves protection of the amine group, lithium-bromine exchange, and acidic hydrolysis, resulting in a 47% yield .
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of compounds. For example, the crystal structure of cis-4-(p-bromophenyl)-5-methyl-2-pyrrolidinone, a compound related to (4-Amino-3-bromophenyl)acetic acid, has been elucidated, providing insights into the molecular conformation and potential interactions . The molecular adducts of 4-aminobenzoic acid with various substituted aromatic compounds have also been characterized, demonstrating the role of hydrogen bonding in crystallization processes .
Chemical Reactions Analysis
The presence of functional groups such as amino and bromo substituents on the phenyl ring allows for a variety of chemical reactions. For example, the bromo substituent can participate in copper-catalyzed cross-coupling reactions to synthesize new compounds like surfactants containing a benzene ring . Additionally, the amino group can engage in hydrogen bonding, as seen in the molecular cocrystals of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine with carboxylic acids, which form specific hydrogen-bonding motifs .
Physical and Chemical Properties Analysis
The physical and chemical properties of (4-Amino-3-bromophenyl)acetic acid and related compounds are influenced by their functional groups. For instance, the pKa value of amino-3-fluorophenyl boronic acid is relatively low, which is significant for its application in glucose sensing materials . The surfactant properties of 4-((4-bromophenyl)(dodecyl)amino)-4-oxobutanoic acid, such as its ability to form premicellar aggregations, are determined by its molecular structure . The biocidal activity of bromo-substituted 4-biphenyl acetamides derivatives also highlights the importance of bromine substitution in biological applications .
Applications De Recherche Scientifique
1. Synthesis of Heterocycles and Peptidomimetic Scaffolds
(4-Amino-3-bromophenyl)acetic acid derivatives are used in the synthesis of novel amino acid-derived heterocycles. These heterocycles are crucial in the development of peptidomimetic scaffolds, contributing to advancements in medicinal chemistry. Todd, Ndubaku, and Bartlett (2002) explored the bicyclization of peptide acetals for creating bridged structures and fused-ring analogues, demonstrating the compound's utility in complex organic synthesis (Todd, Ndubaku, & Bartlett, 2002).
2. Synthesis of Anticonvulsant Agents
Research by Unverferth et al. (1998) involved synthesizing new 3-aminopyrroles starting from acetophenone and glycine derivatives, which includes compounds related to (4-Amino-3-bromophenyl)acetic acid. This synthesis contributed to the development of anticonvulsant agents with considerable activity and minimal neurotoxicity (Unverferth et al., 1998).
3. Creation of Antimicrobial Agents
The compound's derivatives have been used in synthesizing new antimicrobial agents. For instance, Safonov and Nevmyvaka (2020) synthesized novel compounds with antimicrobial properties, including 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones, demonstrating its application in the fight against microbial resistance (Safonov & Nevmyvaka, 2020).
4. Development of Novel Heterocyclic Compounds with Antibacterial Activities
El-Hashash et al. (2015) utilized 4-(4-bromophenyl)-4-oxobut-2-enoic acid, a closely related compound, to prepare a novel series of heterocyclic compounds. These compounds, including aroylacrylic acids, pyridazinones, and furanones derivatives, were studied for their antibacterial activities, showcasing the potential of (4-Amino-3-bromophenyl)acetic acid in creating effective antibacterial agents (El-Hashash et al., 2015).
Safety And Hazards
The safety information for “(4-Amino-3-bromophenyl)acetic acid” includes the GHS07 pictogram, with the signal word “Warning” and precautionary statements P271, P261, and P280 . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised .
Propriétés
IUPAC Name |
2-(4-amino-3-bromophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3H,4,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGUKTYAEODCQMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70604857 | |
| Record name | (4-Amino-3-bromophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70604857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Amino-3-bromophenyl)acetic acid | |
CAS RN |
66955-75-7 | |
| Record name | (4-Amino-3-bromophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70604857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



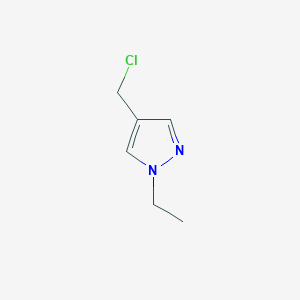


![5-Sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol](/img/structure/B1287673.png)
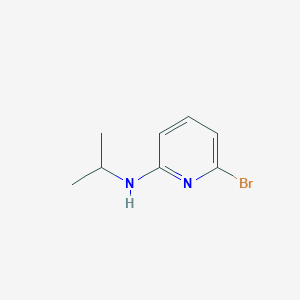
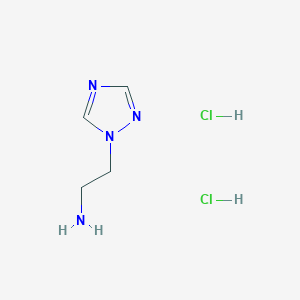

![5-Bromo-2-chlorobenzo[d]thiazole](/img/structure/B1287683.png)


